molecular formula C20H21N3O4S2 B2876798 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide CAS No. 922128-97-0

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2876798
CAS RN: 922128-97-0
M. Wt: 431.53
InChI Key: RIKOMAMYNAFZLI-UHFFFAOYSA-N
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Description

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound that belongs to the class of sulfonamides. It is commonly referred to as MTA or N-methylthiazolyl-acetamide. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Photodynamic Therapy Applications

  • Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers. The study indicates that the incorporation of sulfonamide moieties into phthalocyanine structures can enhance their photophysical, photochemical, and fluorescent properties, which are crucial for the successful application in photodynamic therapy [M. Pişkin, E. Canpolat, & Ö. Öztürk (2020)].

Anticonvulsant Agents

  • A study focused on the synthesis of azoles incorporating a sulfonamide thiazole moiety demonstrated significant anticonvulsive effects in several compounds. These findings suggest the potential of sulfonamide-thiazole derivatives as anticonvulsant agents, which could inform the development of similar compounds for neurological applications [A. A. Farag et al. (2012)].

Antimicrobial Agents

  • The development of new heterocyclic compounds incorporating sulfamoyl moiety aimed to enhance antimicrobial properties has been explored. This approach suggests that the integration of sulfonamide groups into various molecular frameworks could yield promising antimicrobial agents, highlighting a potential area of application for compounds with similar structural attributes [E. Darwish et al. (2014)].

Antimalarial and COVID-19 Research

  • Sulfonamide derivatives have been investigated for their antimalarial activity and potential application as COVID-19 therapeutics. The study underscores the versatility of sulfonamide-containing compounds in addressing infectious diseases, suggesting a possible research direction for related chemical entities [Asmaa M. Fahim & Eman H. I. Ismael (2021)].

properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-3-5-15(6-4-14)12-21-19(24)11-16-13-28-20(22-16)23-29(25,26)18-9-7-17(27-2)8-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKOMAMYNAFZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide

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